molecular formula C8H6ClFO3 B1350884 3-Chloro-5-fluoro-4-methoxybenzoic acid CAS No. 886497-22-9

3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No.: B1350884
CAS No.: 886497-22-9
M. Wt: 204.58 g/mol
InChI Key: FDWCHZNFULHBCP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzoic acid (C₈H₆ClFO₃) is a halogenated benzoic acid derivative characterized by a methoxy group at position 4, chlorine at position 3, and fluorine at position 5 on the aromatic ring. Its SMILES notation is COC1=C(C=C(C=C1Cl)C(=O)O)F, and its InChIKey is FDWCHZNFULHBCP-UHFFFAOYSA-N . The compound exhibits a molecular weight of 216.58 g/mol and is utilized as a pharmaceutical intermediate or building block in organic synthesis . Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (135.9 Ų) and [M-H]⁻ (135.4 Ų), highlight its physicochemical behavior in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting from 3-fluoro-4-methoxybenzoic acid, chlorination can be achieved using reagents like thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

  • Molecular Formula : C₇H₃ClF₂O₃
  • Key Differences : Contains hydroxyl (-OH) at position 5 and two fluorine atoms at positions 2 and 4, unlike the methoxy (-OCH₃) and single fluorine in the target compound.
  • Synthesis : Synthesized via nitration, esterification, and hydrolysis, achieving a 70% overall yield .
  • Applications: Intermediate for antimicrobial 3-quinolinecarboxylic acid drugs .

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid

  • Molecular Formula : C₈H₆ClFO₄S
  • Key Differences : Features a chlorosulfonyl (-SO₂Cl) group at position 3 and a methyl (-CH₃) group at position 4. The sulfonyl group enhances electrophilic reactivity compared to methoxy .

3-Chloro-5-methoxy-4-propoxybenzoic Acid

  • Molecular Formula : C₁₁H₁₂ClFO₃

3-Chloro-4-[(2-Chlorophenyl)methoxy]-5-methoxybenzoic Acid

  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Key Differences : A bulky 2-chlorophenylmethoxy substituent at position 4 introduces steric hindrance, which may reduce bioavailability but enhance target specificity in drug design .

2-Fluoro-5-methoxybenzoic Acid

  • Molecular Formula : C₈H₇FO₃
  • Key Differences : Lacks chlorine and has fluorine at position 2. Simpler substitution patterns may reduce synthetic complexity but limit functional versatility .

3-Chloro-4-ethoxy-5-fluorobenzoic Acid

  • Molecular Formula : C₉H₈ClFO₃
  • Key Differences : Ethoxy (-OCH₂CH₃) at position 4 increases hydrophobicity compared to methoxy, influencing solubility and metabolic stability .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Substituents CCS [M+H]⁺ (Ų) Applications
3-Chloro-5-fluoro-4-methoxybenzoic acid 216.58 Cl (C3), F (C5), OCH₃ (C4) 135.9 Pharmaceutical building block
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 220.55 Cl (C3), F (C2, C4), OH (C5) N/A Antimicrobial intermediate
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 252.65 ClSO₂ (C3), CH₃ (C4) N/A Electrophilic synthesis
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid 327.16 Cl (C3), OCH₃ (C5), 2-Cl-Ph-OCH₂ N/A Targeted drug design

Biological Activity

3-Chloro-5-fluoro-4-methoxybenzoic acid is an organic compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro, fluoro, and methoxy group on a benzoic acid framework, allows it to interact with various biological targets, influencing metabolic pathways and enzyme activities.

  • Molecular Formula : C₈H₆ClF₃O₃
  • Molecular Weight : 204.58 g/mol
  • Structural Characteristics : The presence of a chloro group at the 3-position, a fluoro group at the 5-position, and a methoxy group at the 4-position contributes to its reactivity and biological interactions.

This compound primarily acts through:

  • Enzyme Interaction : It can inhibit or activate enzymes involved in critical metabolic pathways. For instance, it has been noted for its potential role as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in inflammation and pain management.
  • Nucleophilic Aromatic Substitution : The fluoro substituent enhances its reactivity in nucleophilic aromatic substitution reactions, allowing it to participate in various biochemical transformations.

Cellular Effects

The compound has demonstrated effects on cellular processes:

  • Gene Expression Modulation : Exposure to this compound can alter the expression of genes involved in metabolic regulation. This can lead to changes in cellular metabolism and signaling pathways.
  • Impact on Cell Signaling : It influences pathways related to cell growth and differentiation, making it a candidate for further studies in cancer research.

Pharmacokinetics

The pharmacokinetic profile indicates that:

  • Absorption and Distribution : The compound's distribution within tissues is influenced by its interaction with specific transporters. Studies suggest varied absorption rates depending on the dosage and formulation used.
  • Metabolism : Metabolic pathways involving this compound have been linked to alterations in enzyme activity, particularly those involved in drug metabolism, which could affect its therapeutic efficacy.

In Vitro Studies

Research has shown that this compound exhibits:

  • Inhibition of Enzymatic Activity : In vitro studies have demonstrated its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling related to memory and learning processes .

In Vivo Studies

Animal models have provided insights into its biological effects:

  • Dosage Effects : Variations in dosage have led to significant differences in outcomes. Lower doses may have minimal effects, while higher doses can significantly alter biochemical pathways.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Fluoro-4-methoxybenzoic acidLacks chloro substituentModerate COX inhibition
4-Chloro-2-fluoro-3-methoxybenzoic acidDifferent positioning of substituentsPotential anti-inflammatory properties
4-Chloro-3-methoxybenzoic acidLacks fluoro groupLimited biological activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-chloro-5-fluoro-4-methoxybenzoic acid to improve yield and purity?

  • Methodological Answer: Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent selection, and stoichiometry. For example, refluxing with hydrochloric acid under controlled pH conditions has been effective in similar halogenated benzoic acid syntheses . Catalysts like FeCl₃ may enhance chlorination efficiency, as demonstrated in analogous reactions . Purity can be improved via recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane). HPLC (≥98% purity thresholds) and NMR should confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for methoxy (-OCH₃), carboxylic acid (-COOH), and aromatic protons, noting coupling patterns from chlorine/fluorine substituents .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and O-H stretches (broad, ~2500-3000 cm⁻¹) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and assess purity .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact due to potential respiratory and skin irritation, as observed in structurally related halogenated benzoic acids . Store separately from oxidizers/strong bases. Waste must comply with hazardous chemical disposal protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during derivatization of this compound?

  • Methodological Answer: Divergent results (e.g., competing substitution pathways) require mechanistic analysis. For example, steric hindrance from the methoxy group may suppress electrophilic substitution at the 4-position. Use DFT calculations to model reaction pathways or employ directing groups to control regioselectivity. Kinetic studies (e.g., varying temperature) can identify rate-limiting steps .

Q. How can computational tools guide the design of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Molecular docking: Screen derivatives against target enzymes (e.g., prostatic 5α-reductases) to predict binding affinities .
  • Retrosynthetic AI: Tools like Pistachio/BKMS_Metabolic databases propose feasible synthetic routes for novel derivatives (e.g., trifluoromethyl or pyridinyl analogs) .
  • QSAR models: Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data from in vitro assays .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of derivatives?

  • Methodological Answer: Rodent models (rats/mice) are standard for assessing oral bioavailability, metabolism, and excretion. Radiolabeled analogs (³H/¹⁴C) track tissue distribution. For enzyme-targeted derivatives (e.g., 5α-reductase inhibitors), measure metabolite profiles via LC-MS/MS and compare efficacy to reference inhibitors like finasteride .

Q. How do substituent modifications impact the compound’s physicochemical properties?

  • Methodological Answer:

  • LogP: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce lipophilicity, enhancing aqueous solubility .
  • pKa: Fluorine’s inductive effect lowers the carboxylic acid’s pKa (~2.5-3.0), affecting ionization in biological systems .
  • Thermal stability: TGA/DSC analyses reveal decomposition thresholds, critical for formulation design .

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWCHZNFULHBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397524
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-22-9
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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